Cyclohexane

Countercurrent Chromatography Separation Science Solvent Properties

Researchers requiring precise biphasic separation often encounter co-elution with n-hexane systems. Cyclohexane (CAS 110-82-7) resolves this through differentiated hydrodynamics: 0.6467 mPa·s higher viscosity and 119.32 kg/m³ higher density vs. n-hexane enable adjustable K-values for isolating positional isomers. • Achieves baseline resolution of alkyl hydroxybenzoates unattainable with n-hexane. • 12°C higher boiling point vs. n-hexane provides controlled evaporation for defect-free coatings. • Safer non-carcinogenic alternative to benzene for extraction and degreasing. Available in ≥99.9% HPLC grade with global shipping.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 110-82-7
Cat. No. B094199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane
CAS110-82-7
SynonymsCyclohexane
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESC1CCCCC1
InChIInChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
InChIKeyXDTMQSROBMDMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63 °F (NTP, 1992)
In water, 55 mg/L at 25 °C
Solubility in water at 23.5 °C (w/w): 0.0052%
Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride
Miscible with olive oil
100 mL of methanol dissolves 57 grams cyclohexane at 20 °C
0.055 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.0058 (very poor)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane Core Specifications


Cyclohexane (C6H12, MW 84.16) is a non-polar, saturated cyclic alkane existing predominantly in a stable chair conformation . As a bulk commodity solvent and chemical intermediate, it is available in multiple purity grades ranging from industrial (≥99%) to high-purity (≥99.8%) and analytical specifications (≥99.9%) [1]. Its standard physical properties include a boiling point of 80.7°C, a density of 0.779 g/mL at 25°C, a refractive index (n20/D) of 1.426, and a kinematic viscosity of 1.26 cSt at 20°C [2].

Product Type
Non-polar cyclic alkane solvent, stable chair conformation
Grade Availability
Industrial to high-purity and analytical specifications
Physical Profile
Defined boiling point, density, and viscosity for process design

Cyclohexane Substitution Limitations


Despite being a common hydrocarbon, cyclohexane's performance in critical applications is highly sensitive to its specific molecular architecture. Simple generic substitution with other C6 or similar non-polar solvents (e.g., n-hexane, methylcyclopentane, or benzene) is often unworkable. Cyclohexane's cyclic structure confers unique physical properties—such as a higher density and boiling point compared to its acyclic isomer n-hexane [1]—and distinct solvent power that directly impacts separation efficiency and reaction selectivity [2]. Furthermore, its chemical behavior differs fundamentally; for instance, it can undergo dehydrogenation to benzene under catalytic conditions, a pathway unavailable to n-hexane [1]. The close boiling points of cyclohexane (80.7°C) and benzene (80.1°C) create a well-known industrial separation challenge that is not present with other solvent alternatives [3], underscoring why process-specific validation is mandatory for any substitution attempt. The following evidence demonstrates precisely where cyclohexane's differentiation is quantifiable and meaningful for scientific selection.

n-Hexane or acyclic isomers
Lower density and boiling point shift evaporation rate and CCC separation; process parameters may not transfer.
Benzene or aromatic solvents
π-π interactions alter solvation thermodynamics and partition behavior; toxicological endpoint context differs fundamentally.
Methylcyclopentane
Structural isomer with different thermodynamic stability; equilibrium may shift under catalytic conditions, requiring validation.

Cyclohexane Differentiation Evidence


Chromatographic Selectivity vs. n-Hexane

In countercurrent chromatography (CCC), the substitution of n-hexane with cyclohexane in a biphasic solvent system leads to quantifiable and unexpected changes in analyte partitioning, enabling the resolution of otherwise co-eluting compounds [1]. Cyclohexane exhibits a significantly higher dynamic viscosity (0.9590 mPa·s) compared to n-hexane (0.3123 mPa·s) at 20°C, a difference of approximately 0.6467 mPa·s [2]. This higher viscosity, along with a higher density (778.68 kg/m³ vs. 659.36 kg/m³), directly impacts the mass transfer kinetics and phase behavior within the CCC instrument, which is exploited to achieve baseline resolution of positional isomers [1].

CCC Selectivity vs. n-Hexane
Head-to-head
Viscosity 0.9590 vs. 0.3123 mPa·s; density 778.68 vs. 659.36 kg/m³ (20°C)
Supports selectivity tuning in CCC; higher viscosity and density alter mass transfer and phase behavior.
Reported for alkyl hydroxybenzoate positional isomer separation.
Countercurrent Chromatography Separation Science Solvent Properties

Solvation Volume vs. Benzene

The solvation behavior of polycyclic aromatic compounds (PACs) differs markedly between cyclohexane and benzene. At 298.15 K, the apparent partial molar volume at infinite dilution (V1m;1) for PACs in cyclohexane is consistently larger than in benzene [1]. For example, for a series of cata-condensed and polyphenyl aromatics, V1m;1 values in cyclohexane were found to be relatively larger than those in benzene, 1,4-dioxane, and chloroform [1]. This indicates a less compact solvation shell around the planar aromatic solute in the non-planar, aliphatic cyclohexane solvent compared to the π-π interactions possible in aromatic benzene.

Solvation Volume vs. Benzene
Head-to-head
Larger apparent partial molar volume (V₁ₘ;₁) for polycyclic aromatics in cyclohexane vs. benzene at 298.15 K
Dispersion-dominated solvation differs from aromatic π-π interactions; relevant for crystallization and reaction medium design.
Compound-dependent values; review primary source.
Thermodynamics Solvation Chemistry Polycyclic Aromatic Compounds

Isomerization Equilibrium vs. Methylcyclopentane

Cyclohexane can undergo catalytic isomerization to its structural isomer, methylcyclopentane. The thermodynamic equilibrium constant for this rearrangement (C6H12 ⇄ C5H9CH3) is estimated to be approximately 0.12 to 0.14 at 25°C [1]. This low equilibrium constant signifies that the reaction strongly favors cyclohexane. For instance, with an initial cyclohexane concentration of 0.045 mol in a 2.8 L flask at 25°C, the equilibrium mixture will contain a significantly higher concentration of cyclohexane (approx. 0.016 mol/L) compared to methylcyclopentane (approx. 0.133 mol/L) [1].

Isomerization Equilibrium
Class-level inference
Kc ≈ 0.12 – 0.14 at 25°C for cyclohexane ⇄ methylcyclopentane; equilibrium favors cyclohexane
Thermodynamic stability context for catalytic process design; cyclohexane is the favored component.
Conditions: AlCl₃ catalyst, liquid phase.
Catalysis Isomerization Thermodynamic Equilibrium

Dielectric Constant vs. Cyclohexene

The dielectric constant (ε) is a key measure of solvent polarity. Cyclohexane is firmly non-polar with a dielectric constant of 2.02 at 20°C [1]. In stark contrast, its unsaturated analog cyclohexene exhibits a significantly higher dielectric constant of 18.3 at the same temperature . This ~9-fold difference is due to the polarizable π-electron system in cyclohexene's double bond.

Dielectric Constant vs. Cyclohexene
Cross-study comparable
ε = 2.02 (cyclohexane) vs. 18.3 (cyclohexene) at 20°C
Extreme polarity difference makes them non-interchangeable; cyclohexane suits non-polar inert media.
Reported dielectric constants; verify for specific solvent lots.
Dielectric Properties Solvent Polarity Reaction Medium

Toxicological Profile vs. Benzene

In a comparative in vivo study, the acute neurobehavioral effects of inhaled cyclohexane and benzene were assessed in rats. While exposure to benzene (at concentrations up to 8000 ppm) was found to decrease social interaction, cyclohexane had no effect on any of the behavioral tasks assessed (including social interaction and locomotor coordination) [1]. This aligns with acute oral toxicity data, where cyclohexane has a reported LD50 of >5000 mg/kg in rats , while benzene is a known human carcinogen.

Neurobehavioral Profile vs. Benzene
Head-to-head
No observed social interaction or coordination effects at up to 8000 ppm (rat model); LD50 >5000 mg/kg
Reported neurobehavioral endpoint context; benzene showed reduced social interaction.
Comparative inhalation study; review regulatory classification.
Toxicology Solvent Replacement Neurobehavioral Effects

Boiling Point vs. n-Hexane

A direct physical property comparison reveals a significant boiling point difference. Cyclohexane boils at 80.7°C, whereas its acyclic isomer n-hexane boils at a considerably lower 68.7°C [1]. This 12°C difference stems from the stronger intermolecular London dispersion forces in the more compact, ring-shaped cyclohexane molecule [1]. Furthermore, cyclohexane is significantly denser (0.779 g/mL) than n-hexane (0.659 g/mL) [1].

Boiling Point vs. n-Hexane
Head-to-head
80.7°C (cyclohexane) vs. 68.7°C (n-hexane); density 0.779 vs. 0.659 g/mL
Higher boiling point enables slower evaporation; relevant for coating open time and film formation.
Standard atmospheric pressure comparison.
Evaporation Rate Coatings Adhesives Process Engineering

Cyclohexane Proven Applications


Selectivity Tuning in CCC

Cyclohexane is not a generic substitute for n-hexane in CCC. The 0.6467 mPa·s higher viscosity and 119.32 kg/m³ higher density of cyclohexane directly alter the hydrodynamic and mass transfer properties of biphasic solvent systems. This differentiation is purposefully leveraged to adjust partitioning coefficients (K values) and achieve baseline resolution of closely related positional isomers, such as alkyl hydroxybenzoates, which would co-elute in a pure n-hexane system [1][2].

Benzene Replacement in Extraction

Cyclohexane provides a functionally effective and demonstrably safer alternative to benzene for non-polar extractions and degreasing. While both are non-polar solvents, cyclohexane lacks the specific neurobehavioral toxicity observed with benzene in animal models [1] and is not classified as a human carcinogen. Its favorable toxicological profile (LD50 >5000 mg/kg) makes it a preferred choice for industrial processes aiming to reduce occupational exposure risks and comply with modern safety regulations, as evidenced by its use in replacing benzene for degreasing operations [2].

Controlled Evaporation for Coatings & Adhesives

The 12°C higher boiling point of cyclohexane relative to n-hexane is a critical performance advantage in coating and adhesive formulations [1]. This differential enables a slower, more controlled solvent evaporation profile, which is essential for achieving smooth, defect-free films with proper leveling and adhesion. For example, an acetone/cyclohexane mixed solvent system containing 30-43% acetone has been shown to provide good low-temperature stability and reduce overall solvent toxicity in neoprene-based adhesives without sacrificing bond strength [2].

Solvation and Thermodynamic Modeling

Cyclohexane's distinct solvation behavior, characterized by its larger apparent partial molar volume (V1m;1) for polycyclic aromatic compounds compared to benzene, makes it an essential model non-polar solvent for fundamental research [1]. Its well-defined, non-associating molecular structure and lack of specific interactions (unlike aromatic or polar solvents) allow for cleaner interpretation of thermodynamic data, making it invaluable for validating computational chemistry models (e.g., COSMO-RS, molecular dynamics) and for studying pure dispersion-driven solvation phenomena [2].

Application
Selection Property
Validation Focus
CCC selectivity tuning
Viscosity and density differentiation vs. n-hexane
Partition coefficient adjustment for positional isomer resolution
Non-aromatic extraction replacement
Toxicological profile comparison with benzene
Neurobehavioral endpoint review and regulatory classification
Coatings and adhesives evaporation control
Higher boiling point and slower evaporation rate
Film formation, leveling, and defect reduction
Solvation and thermodynamic modeling
Solvation volume behavior for polycyclic aromatics
Validation of dispersion-driven solvation models

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